
(S)-(-)-Perillic acid
Overview
Description
(S)-(-)-Perillic acid is a naturally occurring monoterpenoid compound found in the essential oils of various plants, including citrus fruits and certain herbs It is known for its distinctive aroma and potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-Perillic acid can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of essential oils from plants rich in this compound. The extraction process involves steam distillation or solvent extraction, followed by chromatographic techniques to isolate and purify the desired compound.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Perillic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form perillyl aldehyde or perillyl alcohol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
- Perillyl aldehyde
- Perillyl alcohol
- Perillic esters
Scientific Research Applications
Anticancer Properties
(S)-(-)-Perillic acid has been extensively studied for its anticancer effects. Research indicates that it inhibits cell growth and affects protein prenylation in cancer cells.
Synthesis and Bioconversion
The synthesis of this compound can be achieved through various methods, including chemical synthesis and bioconversion.
Chemical Synthesis
- Traditional methods involve the oxidation of limonene to produce this compound. However, the selectivity and efficiency of these reactions can vary significantly based on the catalysts used .
Bioconversion
- Recent studies have highlighted the use of microorganisms for the bioconversion of limonene into this compound. For example, Yarrowia lipolytica yeast has been shown to effectively convert limonene into perillic acid under optimized conditions, achieving high yields . This biotechnological approach not only enhances production efficiency but also minimizes environmental impact.
Clinical Applications
Clinical trials have begun to explore the therapeutic potential of this compound in humans. One notable study involved intranasal administration of NEO100, a formulation containing perillic acid, in patients with grade IV glioma. The trial aimed to assess the safety and efficacy of this delivery method, with preliminary results indicating successful uptake into systemic circulation .
Comparative Efficacy
The following table summarizes the efficacy of this compound and its derivatives against different cancer cell lines:
Mechanism of Action
The mechanism by which (S)-(-)-Perillic acid exerts its effects involves several molecular targets and pathways:
- Anticancer Activity: It is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the Ras pathway.
- Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
- Limonene: A precursor in the synthesis of (S)-(-)-Perillic acid.
- Perillyl alcohol: A reduction product of this compound with similar biological activities.
- Perillyl aldehyde: An oxidation product with distinct properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (S)-(-)-Perillic acid in laboratory settings?
this compound is classified under GHS as a skin irritant (Category 2), severe eye irritant (Category 2A), and respiratory irritant (Category 3). Researchers must:
- Use fume hoods or well-ventilated areas to avoid inhalation of aerosols.
- Wear nitrile gloves, lab coats, and safety goggles.
- Avoid skin/eye contact; if exposed, rinse immediately with water for 15 minutes.
- Store in locked cabinets away from incompatible agents (e.g., strong acids/oxidizers).
- Dispose of waste via certified hazardous waste protocols. Safety showers and eyewash stations must be accessible .
Q. What molecular mechanisms underlie the anticancer activity of this compound?
this compound induces apoptosis and cell cycle arrest (G1/S phase) by upregulating pro-apoptotic Bax, caspase-3, and p21 proteins while modulating anti-apoptotic Bcl-2. This disrupts mitochondrial membrane potential, releasing cytochrome c and activating caspase cascades. In vitro studies show dose-dependent cytotoxicity in melanoma and non-small cell lung cancer models .
Q. How does this compound modulate the mevalonate pathway in cancer cells?
The compound inhibits HMG-CoA reductase activity, reducing farnesyl-PP and geranylgeranyl-PP synthesis. This suppresses protein prenylation (e.g., Ras GTPases), impairing membrane localization and downstream signaling. Transcriptional downregulation of HMG-CoA reductase further starves cells of isoprenoid intermediates, synergizing with apoptosis induction .
Advanced Research Questions
Q. How can experimental design optimize limonene-to-(S)-(-)-Perillic acid bioconversion in microbial systems?
Fractional factorial designs (FFD) screen critical parameters (e.g., pH, temperature, substrate concentration). Central composite designs (CCD) then optimize significant variables. For Yarrowia lipolytica, CCD identified pH 6.9 and 0.16% (v/v) limonene as optimal, achieving 0.368 g·L⁻¹ perillic acid (23.1% molar yield). Substrate pulse-feeding doubled productivity (0.793 g·L⁻¹). Response surface methodology (RSM) validated interactions between variables .
Q. What metabolic engineering strategies enhance de novo synthesis of this compound in Candida tropicalis?
Key steps include:
- Expressing Mentha spicata L-limonene synthase (LS_Ms) to produce limonene precursors.
- Overexpressing mutant ERG20WW (F95W/N126W) to prioritize geranyl-PP over farnesyl-PP.
- Introducing Salvia miltiorrhiza cytochrome P450 (CYP7176) and Arabidopsis NADPH reductase (CPR) for limonene hydroxylation.
- Fermentation at 25°C with 60 g·L⁻¹ glucose yielded 106.69 mg·L⁻¹ perillic acid in 5-L bioreactors, a 13.8× improvement over flask cultures .
Q. How should researchers address contradictions in toxicity data for this compound?
Discrepancies arise from incomplete ecotoxicological data (e.g., no EC50 for aquatic organisms) and conflicting in vitro vs. in vivo results. Mitigation strategies:
- Cross-validate assays (e.g., MTT vs. apoptosis-specific markers).
- Standardize exposure times and cell lines (e.g., NIH/3T3 fibroblasts for general toxicity).
- Conduct comparative studies using pure vs. crude extracts to isolate compound-specific effects .
Q. What experimental design considerations are critical for assessing this compound’s cytotoxicity?
- Dose-response curves : Use 5–100 µM ranges with 24–72 hr exposures to capture IC50 shifts.
- Controls : Include limonene (precursor) and perillyl alcohol (analog) to differentiate mechanisms.
- Assay selection : Combine MTT (viability), Annexin V/PI (apoptosis), and cell cycle profiling (PI staining + flow cytometry).
- Statistical rigor : Triplicate experiments with ANOVA and Tukey post-hoc tests (p < 0.05). Address volatilization losses via headspace minimization or sealed cultures .
Properties
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMSBUVCWHORP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23635-14-5 | |
Record name | S-(-)-Perillic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.